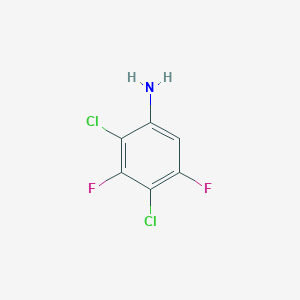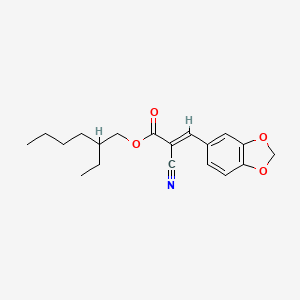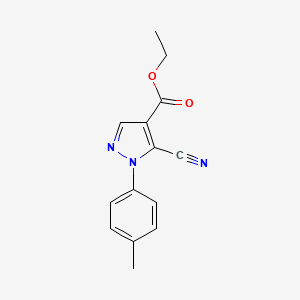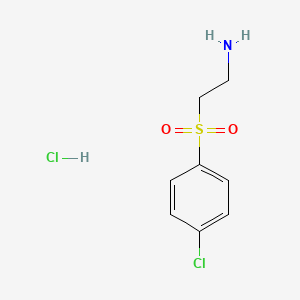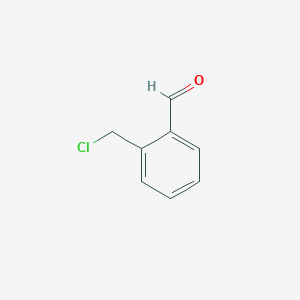
2-(3-Chloropyridin-4-yl)propan-2-ol
説明
“2-(3-Chloropyridin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloropyridin-4-yl)propan-2-ol” consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a propan-2-ol group .科学的研究の応用
Synthesis and Chemical Probing
Alpha-nitro ketone as an electrophile and nucleophile: Synthesis of compounds for probing the Drosophila nicotinic receptor interaction . This research demonstrates innovative approaches to synthesizing compounds using alpha-nitro ketone intermediates, contributing to our understanding of nicotinic acetylcholine receptor interactions, which are crucial for developing insecticides and understanding neurochemistry (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
Molecular structure, spectroscopy, and antimicrobial activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. This research integrates experimental and theoretical methods to elucidate the molecular structure and potential antimicrobial activity of synthesized compounds, highlighting their relevance in drug discovery and development (Sivakumar et al., 2021).
Catalysis and Coordination Chemistry
Synthesis and characterization of a new nonanuclear Ni(II) cluster : The research provides insights into the synthesis of a novel nonanuclear coordination cluster, showcasing the potential applications of these compounds in catalysis and the development of magnetic materials (Massard, Rogez, & Braunstein, 2014).
Apoptosis Induction and Potential Anticancer Agents
Discovery and structure-activity relationship of apoptosis inducers : Identifying novel compounds with the potential to induce apoptosis in cancer cells. This research is pivotal for the development of new anticancer therapies, emphasizing the importance of chemical synthesis in medical research (Zhang et al., 2005).
Optical Properties and Protonation
Synthesis, optical properties, and protonation of chlorophyll derivatives : Investigating chlorophyll-a derivatives for their optical properties and responses to protonation. Such studies are essential for understanding photosynthetic processes and designing photodynamic therapy agents (Yamamoto & Tamiaki, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYWHIVFFPTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504044 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-4-yl)propan-2-ol | |
CAS RN |
77332-83-3 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



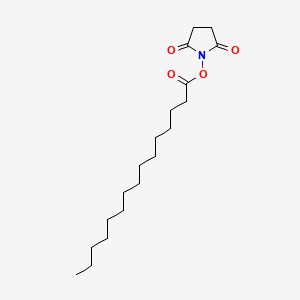
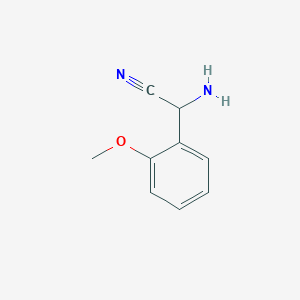
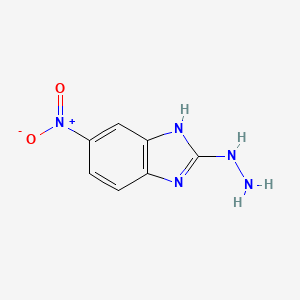
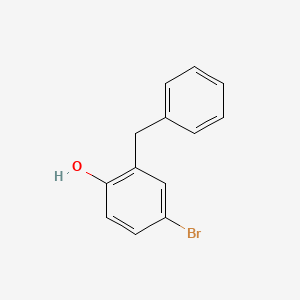
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
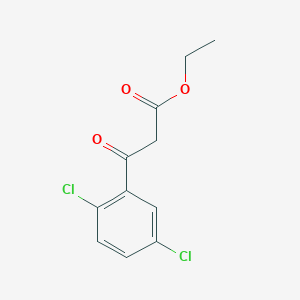
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
